1-Propanone, 3-bromo-1,3-diphenyl-
Overview
Description
1-Propanone, 3-bromo-1,3-diphenyl- is an organic compound with the molecular formula C15H13BrO It is a brominated derivative of 1-propanone and features two phenyl groups attached to the carbon backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propanone, 3-bromo-1,3-diphenyl- can be synthesized through several methods. One common approach involves the bromination of 1,3-diphenylpropan-1-one. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of 1-Propanone, 3-bromo-1,3-diphenyl- may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 3-bromo-1,3-diphenyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Reduction Reactions: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while reduction reactions typically produce alcohols. Oxidation reactions can result in the formation of carboxylic acids or ketones .
Scientific Research Applications
1-Propanone, 3-bromo-1,3-diphenyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, 1-Propanone, 3-bromo-1,3-diphenyl- is explored for its potential as a drug candidate.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-bromo-1,3-diphenyl- involves its interaction with specific molecular targets. The bromine atom and phenyl groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 3-chloro-1,3-diphenyl-: This compound is similar in structure but contains a chlorine atom instead of a bromine atom.
1-Propanone, 3-fluoro-1,3-diphenyl-: The presence of a fluorine atom imparts unique properties to this compound, including increased stability and different reactivity compared to the brominated derivative.
1-Propanone, 3-iodo-1,3-diphenyl-: The iodine atom in this compound results in distinct chemical and biological properties, making it useful for specific applications.
Uniqueness
1-Propanone, 3-bromo-1,3-diphenyl- is unique due to the presence of the bromine atom, which imparts specific reactivity and binding properties. The combination of the bromine atom with the phenyl groups enhances its versatility in chemical synthesis and biological applications. Its unique structure allows for selective interactions with molecular targets, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
3-bromo-1,3-diphenylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELICDJJGZGXTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435042 | |
Record name | 1-Propanone, 3-bromo-1,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52306-31-7 | |
Record name | 1-Propanone, 3-bromo-1,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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